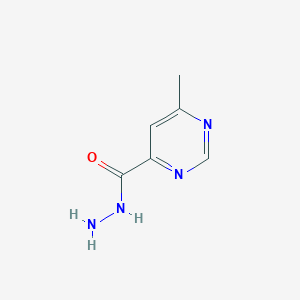

6-Methylpyrimidine-4-carbohydrazide

Description

Significance of Pyrimidine (B1678525) Heterocycles in Synthetic and Medicinal Chemistry Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. sciencescholar.usresearchgate.netnih.govnih.gov This structural motif is a fundamental component of nucleic acids (cytosine, thymine, and uracil), highlighting its intrinsic biological relevance. sciencescholar.us Beyond its role in the building blocks of life, the pyrimidine nucleus is present in a wide array of synthetic drugs, demonstrating its versatility as a pharmacophore. nih.govnih.gov

The presence of nitrogen atoms in the pyrimidine ring imparts specific physicochemical properties, such as the ability to participate in hydrogen bonding and coordinate with metal ions, which are crucial for molecular recognition and binding to biological targets. mdpi.comptfarm.pl Researchers have extensively explored the derivatization of the pyrimidine scaffold, leading to the discovery of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.comptfarm.plhygeiajournal.comnih.gov

Role of Hydrazide Functionalities in Molecular Design and Transformations

The hydrazide group (-CONHNH2) is a versatile functional group that plays a crucial role in molecular design and chemical transformations. mdpi.comptfarm.plhygeiajournal.com Hydrazides are key precursors in the synthesis of a wide variety of heterocyclic compounds and can be readily converted into hydrazones, which are themselves a class of biologically active molecules. mdpi.comptfarm.plnih.gov The reactivity of the hydrazide moiety allows for the construction of complex molecular architectures, making it a valuable tool for synthetic chemists. nih.govrsc.org

From a medicinal chemistry perspective, the hydrazide functionality is prized for its ability to act as a bioisostere for other functional groups and to participate in crucial binding interactions with biological macromolecules. mdpi.comptfarm.pl The hydrogen bonding capabilities of the -NH and -NH2 groups, along with the carbonyl oxygen, enable these molecules to dock effectively within the active sites of enzymes and receptors. mdpi.comptfarm.pl

Historical Context of Pyrimidine-Substituted Hydrazides in Academic Investigations

The study of pyrimidine-substituted hydrazides is part of the broader history of heterocyclic chemistry, which has been a focal point of organic and medicinal chemistry for over a century. The initial interest in pyrimidines was spurred by their discovery in nucleic acids. sciencescholar.us Early research focused on the fundamental synthesis and reactivity of the pyrimidine ring.

Overview of Research Trajectories for 6-Methylpyrimidine-4-carbohydrazide and its Structural Analogues

Direct and extensive research specifically on this compound is limited in publicly accessible scientific literature. However, the research trajectories for its structural analogues are well-documented and provide a roadmap for potential future investigations into this specific compound.

The primary research focus for pyrimidine-carbohydrazide derivatives has been in the realm of medicinal chemistry. sciencescholar.usnih.govnih.govmdpi.comptfarm.pl Scientists have synthesized and evaluated a vast library of these compounds for a variety of biological activities. A significant area of investigation has been their potential as antimicrobial agents. sciencescholar.usptfarm.pl By modifying the substituents on the pyrimidine ring and by converting the hydrazide into various hydrazones, researchers have been able to fine-tune the antimicrobial spectrum and potency of these molecules.

Another major research trajectory has been the exploration of their anticancer properties. nih.gov The pyrimidine scaffold is a known feature in many anticancer drugs, and the addition of a carbohydrazide (B1668358) moiety offers further opportunities for structural diversification and interaction with anticancer targets.

Furthermore, studies have explored the potential of pyrimidine-carbohydrazide derivatives as anticonvulsant and anti-inflammatory agents. mdpi.comptfarm.pl The structural features of these molecules make them attractive candidates for interacting with enzymes and receptors involved in neurological and inflammatory pathways.

Future research on this compound would likely follow these established trajectories. Initial studies would focus on developing efficient synthetic routes to the compound and its derivatives. This would be followed by a comprehensive evaluation of their biological activities, including antimicrobial, anticancer, and other pharmacological screenings. Advanced studies could delve into the mechanism of action of any active compounds and explore their structure-activity relationships to optimize their therapeutic potential.

Structure

3D Structure

Properties

CAS No. |

89691-95-2 |

|---|---|

Molecular Formula |

C6H8N4O |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

6-methylpyrimidine-4-carbohydrazide |

InChI |

InChI=1S/C6H8N4O/c1-4-2-5(6(11)10-7)9-3-8-4/h2-3H,7H2,1H3,(H,10,11) |

InChI Key |

YDRQGYGLVJXTPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=N1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylpyrimidine 4 Carbohydrazide and Its Precursors

Retrosynthetic Analysis of the 6-Methylpyrimidine-4-carbohydrazide Skeleton

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis. The primary disconnection breaks the amide bond of the carbohydrazide (B1668358), leading to a 6-methylpyrimidine-4-carboxylic acid ester and hydrazine (B178648). The ester can be traced back to the corresponding 6-methylpyrimidine-4-carboxylic acid.

The pyrimidine (B1678525) ring itself is typically assembled through the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with an amidine. For the target molecule, a key intermediate is a β-keto ester or a related compound bearing a methyl group, which cyclizes with an appropriate amidine to form the substituted pyrimidine core. This systematic deconstruction provides a clear roadmap for the forward synthesis.

Classical and Contemporary Approaches to Pyrimidine-4-carboxylic Acid Ester Synthesis

The formation of the pyrimidine-4-carboxylic acid ester is a critical step. Various methods have been developed to achieve this transformation, ranging from traditional esterification to modern carbonylation techniques.

The direct esterification of pyrimidine-4-carboxylic acids is a classical and straightforward approach. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid, is a commonly employed method. masterorganicchemistry.com This reaction is an equilibrium process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Historically, the purification of pyridine (B92270) carboxylic acid esters, a related class of compounds, involved neutralization of the acid catalyst followed by solvent extraction and vacuum distillation. google.com A more streamlined approach involves adding the pyrimidine carboxylic acid and alcohol to a pre-formed catalyst made from the ester and an acid, followed by direct distillation of the product. google.com

| Method | Reagents | Key Features |

| Fischer Esterification | Pyrimidine-4-carboxylic acid, Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium reaction; alcohol often used as solvent and in excess. |

| Catalyst-based Distillation | Pyrimidine-4-carboxylic acid, Alcohol, Pre-formed catalyst (ester + acid) | Simplifies purification by allowing direct distillation of the ester product. google.com |

Modern synthetic chemistry offers more advanced methods, such as carbonylation reactions, for the synthesis of pyrimidine-4-carboxylates. These reactions typically involve the introduction of a carbonyl group into a pyrimidine ring that is pre-functionalized with a suitable leaving group, such as a halogen.

Palladium-catalyzed carbonylation of halopyrimidines is a powerful technique. For instance, the synthesis of pyrimidine-5-carboxylic esters has been achieved through the reaction of 2-substituted pyrimidines with a variety of amidinium salts. organic-chemistry.org Another notable example is the Minisci homolytic alkoxycarbonylation, which has been successfully used to synthesize 5-halopyrimidine-4-carboxylic acid esters with high regioselectivity. ucla.edu This radical-based approach has proven effective for preparing significant quantities of key intermediates. ucla.edu

| Reaction Type | Starting Material | Catalyst/Reagents | Product | Key Advantages |

| Palladium-Catalyzed Carbonylation | Halopyrimidine (e.g., 4-chloro-6-methylpyrimidine) | Palladium catalyst, Carbon Monoxide, Alcohol | 6-Methylpyrimidine-4-carboxylate | Good functional group tolerance. researchgate.net |

| Minisci Alkoxycarbonylation | 5-Halopyrimidine | Alkyl Pyruvate, Radical Initiator | 5-Halopyrimidine-4-carboxylate | High regioselectivity, useful for large-scale synthesis. ucla.edu |

Hydrazinolysis Reactions for Carbohydrazide Formation

The final step in the synthesis of this compound is the conversion of the corresponding ester into the carbohydrazide. This is most commonly achieved through hydrazinolysis. researchgate.net

The standard procedure for hydrazinolysis involves reacting the ester with hydrazine hydrate (B1144303), often in an alcoholic solvent. researchgate.netnih.gov The reaction is a nucleophilic substitution at the carbonyl carbon of the ester. researchgate.net To ensure a high yield, an excess of hydrazine hydrate is typically used. For example, a molar ratio of ester to hydrazine hydrate of 1:1.2 to 1:1.5 has been reported to be effective. google.com In some cases, the reaction is carried out by heating the mixture to reflux for a period of 0.5 to 2 hours. google.com

| Parameter | Condition | Rationale/Effect |

| Reagent | Hydrazine Hydrate (N₂H₄·H₂O) | Common and effective hydrazine source. |

| Solvent | Alcohols (e.g., Ethanol, Methanol) | Good solubility for both ester and hydrazine hydrate. |

| Molar Ratio | Ester:Hydrazine Hydrate = 1:(1-1.5) | Excess hydrazine drives the reaction to completion. google.com |

| Temperature | Reflux | Increases reaction rate. |

| Reaction Time | 0.5 - 5 hours | Dependent on substrate and reaction conditions. google.com |

After the hydrazinolysis reaction is complete, the desired this compound product needs to be isolated and purified. A common issue during hydrazinolysis is the precipitation of the carbohydrazide product from the reaction mixture. osti.gov

Purification methods often involve concentrating the reaction mixture and then inducing precipitation of the product. This can be achieved by adding a non-polar solvent, such as cold hexanes, to a solution of the crude product in a more polar solvent like 2-propanol. osti.gov The precipitated solid can then be collected by filtration. osti.gov In some procedures, the reaction is completed by distillation under reduced pressure to obtain the hydrazide compound. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound primarily revolves around minimizing waste, reducing energy consumption, and using less hazardous chemicals. Traditional synthetic routes often involve lengthy reaction times, harsh conditions, and the use of volatile organic solvents, which contribute to environmental pollution. In contrast, modern approaches prioritize efficiency and sustainability.

The synthesis of the core pyrimidine structure can be achieved through multicomponent reactions, which are highly valued in green chemistry for their atom economy and ability to generate complex molecules in a single step from simple starting materials. academie-sciences.frresearchgate.net These reactions are often amenable to solvent-free conditions and alternative energy sources like microwave irradiation. academie-sciences.fr

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free and microwave-assisted methods represent significant strides in the green synthesis of pyrimidine derivatives, including the precursors to this compound. By eliminating the need for conventional solvents, these methods reduce chemical waste and the hazards associated with their use. academie-sciences.frresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced product purities. researchgate.net The rapid and uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require hours or even days of conventional heating. researchgate.net For instance, the synthesis of various pyrimidine derivatives has been shown to be significantly more efficient under microwave irradiation compared to conventional heating methods. researchgate.net

One notable approach involves the one-pot, three-component condensation reaction of a benzaldehyde (B42025) derivative, a compound with an active methylene (B1212753) group, and a thio-barbituric acid in water as a green solvent under microwave irradiation. This method has demonstrated high yields (78–94%) in very short reaction times (3–6 minutes) without the need for a catalyst. academie-sciences.frpowertechjournal.com While this specific example does not produce this compound directly, the principles are highly applicable to the synthesis of its pyrimidine core.

A general procedure for the synthesis of pyrimidine derivatives under microwave irradiation involves mixing the reactants, sometimes with a solid support like alumina (B75360) to act as an energy transfer medium in solvent-free conditions, and irradiating the mixture in a microwave reactor. researchgate.net The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated through simple workup procedures.

The final step in the synthesis of this compound involves the hydrazinolysis of a corresponding ester precursor, such as methyl 6-methylpyrimidine-4-carboxylate. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. nih.gov While traditionally a solvent-based reaction, research into solvent-free hydrazinolysis of related pyrimidine esters has shown promise, potentially offering a greener alternative for this final conversion. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Pyrano[2,3-d]pyrimidine Derivative

| Method | Temperature (°C) | Time | Yield (%) |

| Room Temperature | Ambient | 2-7 h | 67-82 |

| Conventional Heating | 48 | 2-6 h | 69-86 |

| Conventional Heating | 60 | 1-4 h | 71-87 |

| Microwave Irradiation | - | 3-6 min | 78-94 |

| Data adapted from a study on a structurally related pyrimidine derivative to illustrate the efficiency of microwave synthesis. academie-sciences.fr |

Catalyst Development for Enhanced Efficiency

The development of efficient catalysts is another cornerstone of green chemistry, aiming to lower the activation energy of reactions, thereby reducing the required temperature and reaction time. For the synthesis of pyrimidines, a variety of catalysts have been explored to enhance efficiency and selectivity.

While some green syntheses of pyrimidine derivatives have been successful without a catalyst, particularly under microwave irradiation, academie-sciences.frpowertechjournal.com the use of catalysts can further improve reaction outcomes, especially in solvent-based systems or under milder conditions. For the synthesis of pyrimidines, catalysts such as copper(II) triflate have been shown to be effective in promoting the desired cyclization reactions. mdpi.com The use of heterogeneous catalysts is particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost.

In the context of synthesizing precursors for this compound, such as pyrimidine-5-carbonitriles and -carboxamides, ammonium (B1175870) chloride has been used as an effective and inexpensive catalyst under solvent-free conditions. ias.ac.in This approach avoids the use of harsh acids and simplifies the workup procedure.

Recent research has also focused on the use of biocatalysts and organocatalysts, which are often more environmentally benign than their metal-based counterparts. While specific applications of these catalysts for the direct synthesis of this compound are not yet widely reported, the general trend in pyrimidine synthesis points towards the increasing adoption of these greener catalytic systems. powertechjournal.com

Table 2: Catalyst Screening for the Synthesis of a Related Pyrano[2,3-d]pyrimidine Derivative

| Catalyst | Time (min) | Yield (%) |

| No Catalyst | 5 | 94 |

| Piperidine | 10 | 82 |

| NaOH | 15 | 69 |

| K2CO3 | 20 | 57 |

| CH3COONa | 12 | 75 |

| Data adapted from a study on a structurally related pyrimidine derivative. academie-sciences.fr |

Chemical Reactivity and Derivatization Strategies of 6 Methylpyrimidine 4 Carbohydrazide

Formation of Schiff Bases and Hydrazones

The presence of a primary amine group in the hydrazide moiety of 6-methylpyrimidine-4-carbohydrazide makes it a prime candidate for the synthesis of Schiff bases and hydrazones. pnrjournal.comnih.gov These reactions are fundamental in creating a diverse array of derivatives with potential applications in medicinal chemistry and material science. nih.gov

The condensation of this compound with various aldehydes and ketones is a straightforward and efficient method to generate the corresponding hydrazones (Schiff bases). nih.govmdpi.com This reaction typically involves heating the carbohydrazide (B1668358) with the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. mdpi.com The nucleophilic amino group of the hydrazide attacks the electrophilic carbonyl carbon, leading to the formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond characteristic of an imine or hydrazone. masterorganicchemistry.comyoutube.com

The reaction is versatile, accommodating a wide range of aromatic and heterocyclic aldehydes and ketones, allowing for the introduction of various substituents and functionalities into the final molecule. nih.gov For instance, pyrazine (B50134) carbohydrazide has been successfully condensed with a variety of substituted aromatic carbonyl compounds to yield a library of hydrazones. nih.gov Similarly, adamantane-1-carbohydrazide (B96139) has been reacted with numerous aromatic aldehydes and ketones to produce the corresponding hydrazide-hydrazones. nih.gov

Table 1: Examples of Aldehydes and Ketones Used in Condensation Reactions with Carbohydrazides

| Carbonyl Compound | Resulting Derivative Class | Reference |

|---|---|---|

| Substituted Benzaldehydes | Aromatic Hydrazones | nih.gov |

| Substituted Acetophenones | Aromatic Hydrazones | nih.gov |

| 3,4-Dihydroxybenzaldehyde | Schiff Base | pnrjournal.com |

| Morpholinecarboxaldehyde | Schiff Base | pnrjournal.com |

The formation of the imine (C=N) double bond introduces the possibility of stereoisomerism, specifically E/Z isomerism, depending on the substituents attached to the nitrogen and carbon atoms of the imine. The specific geometry adopted can be influenced by steric and electronic factors of the substituents on both the pyrimidine (B1678525) ring and the reacting aldehyde or ketone. While the potential for stereoisomers exists, detailed studies focusing specifically on the stereochemical outcomes of imine formation with this compound are not extensively reported in the reviewed literature. However, structural analyses, such as X-ray crystallography, on related pyrimidine Schiff bases have confirmed specific conformations and the role of intramolecular hydrogen bonding in stabilizing the structure. nih.gov

Cyclocondensation Reactions Leading to Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. researchgate.net These reactions involve the formation of a new ring system by reacting the carbohydrazide with a bifunctional reagent, leading to intramolecular cyclization and dehydration.

One of the most significant applications of this compound is in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. derpharmachemica.commdpi.com The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry. mdpi.com The general strategy involves the cyclodehydration of an N,N'-diacylhydrazine intermediate, which can be formed in situ. mdpi.com

A common and effective method for synthesizing 2-(6-methylpyrimidin-4-yl)-5-substituted-1,3,4-oxadiazoles involves the one-pot condensation of this compound with various aromatic or aliphatic carboxylic acids using phosphoryl chloride (POCl₃) as both a condensing and dehydrating agent. derpharmachemica.commdpi.com In this reaction, the carboxylic acid is first activated by phosphoryl chloride, followed by reaction with the carbohydrazide to form a diacylhydrazine intermediate. Subsequent intramolecular cyclization and dehydration, promoted by the excess phosphoryl chloride, yields the desired 1,3,4-oxadiazole. derpharmachemica.com This method is advantageous due to its operational simplicity and the ability to generate a library of derivatives by varying the carboxylic acid component. derpharmachemica.com

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives via Reaction with Carboxylic Acids and POCl₃

| Starting Carbohydrazide | Carboxylic Acid | Reagent | Product Class | Reference |

|---|---|---|---|---|

| 6-Methylpyridine-3-carbohydrazide | Substituted Aromatic Acids | POCl₃ | 2-[3-(6-Methylpyridinyl)]-5-aryl- derpharmachemica.comtandfonline.comnih.gov-oxadiazole | derpharmachemica.com |

Another important route to 1,3,4-oxadiazole derivatives starts with the reaction of this compound with carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide (B78521) in ethanol. derpharmachemica.com This reaction initially forms the potassium salt of the corresponding dithiocarbazate. Upon heating, this intermediate undergoes cyclization to yield 5-(6-methylpyrimidin-4-yl)-1,3,4-oxadiazole-2-thione. derpharmachemica.com The thione group is a versatile handle for further functionalization, allowing for the introduction of various substituents at the 2-position of the oxadiazole ring through S-alkylation or other modifications, thereby expanding the chemical diversity of the synthesized compounds.

Construction of Triazole, Thiadiazole, and Other Annulated Systems

The carbohydrazide group of this compound is a key functional handle for the synthesis of five-membered heterocycles, particularly triazoles and thiadiazoles. These reactions typically proceed through cyclocondensation with appropriate reagents.

The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various methods, often involving the reaction of the carbohydrazide with reagents like carbon disulfide in the presence of a base, followed by treatment with hydrazine (B178648) hydrate (B1144303). chemistryjournal.net Another approach involves the reaction with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized. The general principle relies on the nucleophilic character of the hydrazide nitrogen atoms attacking electrophilic carbon species to build the triazole ring. chemistryjournal.netrsc.org

Similarly, the construction of 1,3,4-thiadiazole (B1197879) rings involves the reaction of the carbohydrazide with sulfur-containing reagents. A common method is the reaction with carbon disulfide in an alkaline medium to yield an intermediate that can be subsequently cyclized. nih.gov Another route involves the reaction with thiourea (B124793) derivatives. chemmethod.com The versatility of the carbohydrazide moiety also allows for the synthesis of other annulated systems, where the hydrazide partakes in cyclization reactions with bifunctional electrophiles. nih.govnih.gov

Table 1: Synthesis of Triazole and Thiadiazole Derivatives

| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |

| Hydrazide | Carbon disulfide, Hydrazine hydrate | 1,2,4-Triazole | chemistryjournal.net |

| Hydrazide | Phenyl isothiocyanate, then cyclization | 1,2,4-Triazole | chemistryjournal.net |

| Hydrazide | Carbon disulfide, KOH | 1,3,4-Thiadiazole | nih.gov |

| Hydrazide | Thiourea derivatives | 1,3,4-Thiadiazole | chemmethod.com |

Multi-component Reactions Incorporating the Carbohydrazide Moiety

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step. nih.govnih.gov The carbohydrazide functionality of this compound can participate in MCRs to generate diverse heterocyclic scaffolds. For instance, in a three-component reaction, a carbohydrazide can react with an aldehyde and a source of a fourth component, such as a β-ketoester or malononitrile, to construct highly substituted pyrazole (B372694) or pyranopyrazole systems. nih.gov The initial step often involves the formation of a hydrazone intermediate from the reaction of the carbohydrazide with the aldehyde, which then undergoes further reaction with the third component. thieme-connect.de The specific outcome of the MCR is highly dependent on the nature of the reactants and the reaction conditions employed. beilstein-journals.orgresearchgate.net

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. bhu.ac.innih.gov This reactivity allows for the introduction of various substituents onto the pyrimidine core of this compound, provided a suitable leaving group is present at the 2-, 4-, or 6-positions.

Modifications at the 6-Methyl Position for Diversification

Direct functionalization of the 6-methyl group can be challenging. However, it can potentially be achieved through strategies such as initial halogenation of the methyl group followed by nucleophilic substitution. For instance, bromination of a methyl group on a heterocyclic ring can be accomplished using N-bromosuccinimide (NBS), creating a reactive handle for subsequent reactions. growingscience.com The resulting halomethyl derivative can then react with various nucleophiles to introduce new functional groups. Another approach could involve the oxidation of the methyl group to an aldehyde or carboxylic acid, which can then be further derivatized. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Methylpyrimidine 4 Carbohydrazide and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a primary tool for identifying the key functional groups within 6-Methylpyrimidine-4-carbohydrazide and its derivatives.

FT-IR Spectroscopy:

The FT-IR spectrum of a carbohydrazide (B1668358) derivative typically displays a number of characteristic absorption bands. The N-H stretching vibrations of the hydrazide group are usually observed in the region of 3300-3500 cm⁻¹. nih.gov For instance, in a related carbohydrazide compound, the N-H band was calculated at 3336 cm⁻¹ and experimentally observed at 3316 cm⁻¹. nih.gov The C=O stretching vibration of the carbohydrazide moiety gives rise to a strong absorption band, typically around 1684-1686 cm⁻¹. nih.gov The C=N bond within the pyrimidine (B1678525) ring of derivatives shows a characteristic absorption at approximately 1555 cm⁻¹. nih.gov Other significant vibrations include the N-N stretching modes, which have been calculated to appear around 1107-1129 cm⁻¹ and observed experimentally at 1116 cm⁻¹. nih.gov

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In pyrimidine-based compounds, the ring breathing mode is a signature vibration that is sensitive to substitution. mdpi.com Modifications to the pyrimidine ring can cause shifts in the normal modes, with hydrogen bending modes being particularly affected by intermolecular interactions like C-H···N hydrogen bonds. mdpi.com For pyrimidine itself, the solid-state Raman spectrum shows weak perturbations compared to the liquid state, indicating the influence of the crystal lattice on vibrational modes. mdpi.comresearchgate.net The analysis of Raman spectra, often supported by computational simulations, allows for the accurate assignment of normal modes and the study of weak intermolecular interactions that dictate solid-state structures. mdpi.comresearchgate.net

| Functional Group | FT-IR Wavenumber (cm⁻¹) (Representative) | Raman Shift (cm⁻¹) (Representative) |

| N-H Stretch (Hydrazide) | 3316 nih.gov | |

| C=O Stretch (Carbohydrazide) | 1686 nih.gov | Prominent C=O stretching peak observed nih.gov |

| C=N Stretch (Pyrimidine Ring) | 1555 nih.gov | |

| N-N Stretch (Hydrazide) | 1116 nih.gov | |

| Pyrimidine Ring Breathing | Signature mode, position varies with substitution mdpi.com | |

| C-H Bending | Shifts observed upon crystallization due to intermolecular interactions mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural assignment of this compound and its derivatives, providing insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment of each proton. In derivatives of pyrimidine carbohydrazide, the protons of the pyrimidine ring typically appear in the aromatic region of the spectrum. For example, in related pyrimidine derivatives, the H6 proton of a pyridine (B92270) ring fused to a pyrimidine system gives a singlet at δ 7.50 ppm. nih.gov The N-H protons of the hydrazide group are often observed as broad singlets at downfield chemical shifts, for instance, between δ 12–13 ppm in some pyrimidine derivatives. nih.gov The methyl group attached to the pyrimidine ring would be expected to produce a singlet in the upfield region, typically around δ 2.3 ppm, as seen in similar heterocyclic structures. rsc.org

| Proton Environment | Typical Chemical Shift (δ, ppm) |

| Pyrimidine Ring Protons | Aromatic region, specific shifts depend on substitution |

| N-H (Hydrazide) | Downfield, often broad (e.g., 9.2-9.4 ppm rsc.org, 12-13 ppm nih.gov) |

| -CH₃ (on Pyrimidine Ring) | Upfield (e.g., ~2.3 ppm rsc.org) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the carbohydrazide group is characteristically found at a downfield chemical shift, often above 155 ppm. nih.gov In one study of a carbohydrazide derivative, this peak was observed at 157.78 ppm. nih.gov The carbons of the pyrimidine ring will resonate in the aromatic region, with their specific chemical shifts influenced by the substituents. For instance, in pyrimidine derivatives, the thiocarbonyl carbon can resonate at around 175 ppm, while the carbonyl carbon appears near 160 ppm. nih.gov The methyl carbon attached to the pyrimidine ring would appear at a much higher field, for example, around 18.5 ppm in a related structure. rsc.org

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| C=O (Carbohydrazide) | >155 (e.g., 157.78 nih.gov, ~160 nih.gov) |

| Pyrimidine Ring Carbons | Aromatic region, specific shifts depend on substitution |

| -CH₃ (on Pyrimidine Ring) | Upfield (e.g., ~18.5 rsc.org) |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range couplings). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, an HMBC experiment can show a correlation between the methylene (B1212753) protons of an ethyl group and the carbon of the adjacent methyl group. youtube.com

These techniques, used in concert, provide a comprehensive picture of the molecular structure, confirming the assignments made from 1D NMR and elucidating the complete bonding network. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

The electron impact mass spectrometry (EI-MS) of pyrimidine derivatives often shows the molecular ion peak (M⁺) and, if sulfur is present, an M+2 peak due to the natural abundance of the ³⁴S isotope. sapub.org The fragmentation of these compounds typically involves the initial loss of small functional groups followed by the decomposition of the heterocyclic rings. sapub.org In many cases, the pyrimidine ring proves to be more stable than other attached heterocyclic rings during fragmentation. sapub.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for the characterization of newly synthesized compounds, providing quantitative data on the percentage composition of elements (typically carbon, hydrogen, and nitrogen). This data is crucial for confirming that the synthesized product has the expected empirical formula, which in turn supports the proposed molecular structure.

In the synthesis of various pyrimidine derivatives, elemental analysis is routinely employed to validate the final products. For instance, in the creation of novel pyrimidine-based hydrazide-hydrazone derivatives, the calculated and found percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared. researchgate.net A close correlation between the theoretical and experimental values, usually within a ±0.4% margin, provides strong evidence for the compound's purity and the success of the synthetic route. researchgate.net

Similarly, when synthesizing Schiff bases and their metal complexes derived from carbohydrazide precursors, elemental analysis is a critical step in characterization. pnrjournal.comijsra.net Studies on various Schiff base metal complexes, including those with pyrimidine moieties, consistently report elemental analysis data to substantiate their composition. researchgate.netmdpi.com For example, the characterization of novel pyrimidine derivatives for potential biological applications includes a thorough analysis of their elemental composition (C, H, N) to confirm their structures alongside spectroscopic methods. nih.govresearchcommons.org

Table 1: Illustrative Elemental Analysis Data for Pyrimidine Derivatives Note: The following data is representative of typical results found in the literature for pyrimidine-based compounds and their complexes. It does not represent a single, specific derivative but illustrates the application of the technique.

| Compound Class | Element | Calculated (%) | Found (%) | Reference |

| Pyrimidine Schiff Base researchgate.net | C | 62.34 | 62.48 | researchgate.net |

| H | 3.90 | 3.99 | researchgate.net | |

| N | 18.18 | 18.01 | researchgate.net | |

| Co(II) Complex mdpi.com | C | 56.34 | 56.60 | mdpi.com |

| H | 4.89 | 4.97 | mdpi.com | |

| N | 10.95 | 10.89 | mdpi.com | |

| Mn(II) Complex mdpi.com | C | 58.35 | 58.42 | mdpi.com |

| H | 4.74 | 4.09 | mdpi.com | |

| N | 11.34 | 11.68 | mdpi.com |

This rigorous validation step ensures that the molecular formula is correct before proceeding to more complex structural and functional studies.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For complex heterocyclic systems like derivatives of this compound, SCXRD is invaluable for resolving structural ambiguities. mdpi.commdpi.com The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct a detailed model of the electron density, from which the atomic positions can be determined. carleton.edu

The three-dimensional arrangement of a molecule (conformation) and the potential existence of structural isomers that readily interconvert (tautomerism) are critical aspects of its chemistry. ias.ac.innih.gov SCXRD is the definitive method for observing these features in the solid state.

Conformation: In derivatives of pyrimidine carbohydrazide, the conformation is often described by the torsion angles between the pyrimidine ring and the carbohydrazide side chain. For example, in a series of thiophene-carbohydrazide-pyridine derivatives, the conformation about the N-N bond was found to be nearly anti-periplanar, and the planarity of the entire molecule or twists around specific bonds were precisely determined. nih.gov In one such derivative, the dihedral angle between the thiophene (B33073) and pyridine rings was found to be 21.4 (2)°, indicating a significant twist from a planar conformation. nih.gov

Tautomerism: Many heterocyclic compounds, including those with pyrimidine and hydrazone moieties, can exist in different tautomeric forms, such as keto-enol or amino-imino forms. ias.ac.inresearchgate.netresearchgate.net While NMR spectroscopy can be used to study tautomerism in solution, SCXRD provides a snapshot of the dominant tautomer in the solid state. rsc.org For instance, in a nickel(II) complex of a carbohydrazide Schiff base, SCXRD analysis confirmed that the ligand coordinates to the metal in its deprotonated enol form. mdpi.com In the vast majority of cases, X-ray studies of pyrimidine bases and their nucleosides have shown them to exist in the canonical keto and amino forms in the solid state. ias.ac.in However, the specific crystalline environment and intermolecular interactions can stabilize one tautomer over another. ias.ac.in

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. ias.ac.in Understanding these interactions is fundamental to crystal engineering, which seeks to design solids with specific properties. SCXRD allows for the detailed analysis of these forces, which include hydrogen bonds, C–H···π interactions, and π–π stacking.

Hydrogen Bonding: In carbohydrazide derivatives, the N–H and C=O groups are potent hydrogen bond donors and acceptors. Crystal structure analyses frequently reveal extensive hydrogen bonding networks. nih.govresearchgate.net For example, in the crystals of some carbohydrazide derivatives, molecules are linked into chains by N–H···N or N–H···O hydrogen bonds. nih.gov In a study of pyrimidine derivatives, intermolecular N–H···O and C–H···N hydrogen bonds were identified as key interactions stabilizing the crystal lattice. researchgate.netnih.gov These interactions often form recognizable patterns, or synthons, such as the R²₂(8) ring motif, which involves a pair of molecules linked by two hydrogen bonds. researchgate.netnih.gov

π–π Stacking: Aromatic rings, like the pyrimidine ring, can interact through π–π stacking. The geometry of these interactions (e.g., centroid-to-centroid distance and slippage) is precisely determined by SCXRD. In some thiophene-carbohydrazide-pyridine structures, the centroid-centroid distances between aromatic rings were found to be greater than 4.0 Å, suggesting that π–π stacking effects are weak to non-existent in those particular crystals. nih.gov In other pyrimidine systems, however, π–π stacking interactions with centroid-centroid distances around 3.57 Å have been observed, indicating a significant contribution to crystal cohesion. researchgate.net

The comprehensive data from these advanced analytical methods provide a complete picture of the molecular and supramolecular structure of this compound and its derivatives, which is essential for understanding their chemical behavior and designing new materials.

Theoretical and Computational Chemistry of 6 Methylpyrimidine 4 Carbohydrazide and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of molecules. For 6-Methylpyrimidine-4-carbohydrazide, these methods can predict its geometry, stability, and reactive sites, guiding further experimental work.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining the energy profiles of chemical compounds. In the study of pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311G(d,p), are standard. jacsdirectory.com

For instance, a DFT study on a related compound, 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, revealed that the pyrimidine ring is non-planar. jacsdirectory.com The self-consistent field (SCF) energy for this molecule was calculated to be -878.57 a.u. with a significant dipole moment of 3.71 Debye, indicating a notable charge separation within the molecule. jacsdirectory.com Such calculations for this compound would similarly predict its most stable three-dimensional conformation and provide key data on bond lengths and angles.

Table 1: Selected Optimized Geometrical Parameters for a Related Pyrimidine Derivative (6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) using DFT/B3LYP/6-311G(d,p)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C10-C12 | 1.3602 Å |

| Bond Length | C13-O20 | 1.2168 Å |

| Bond Length | C11-O26 | 1.2161 Å |

| Bond Angle | H30-C28-O27 | 108.775° |

| Bond Angle | C2-C1-C6 | 120.2966° |

| Bond Angle | N21-C11-N23 | 113.3341° |

Data from a study on a related pyrimidine derivative illustrates the type of information obtained from DFT calculations. jacsdirectory.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. jchemrev.com

In computational studies of pyrazolo-pyrimidine derivatives, the HOMO and LUMO energies are calculated to understand charge transfer within the molecule. jchemrev.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. jchemrev.com For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Table 2: Frontier Molecular Orbital Energies for a Related Pyrimidine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Illustrative data based on typical values for similar heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For derivatives of imidazo[1,2-a]pyrimidine, MEP maps are used to identify the most likely sites for intermolecular interactions. nih.gov In the case of this compound, an ESP map would highlight the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbohydrazide (B1668358) group as potential sites for hydrogen bonding and coordination with metal ions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and interactions with the solvent. nih.gov These simulations are particularly useful for understanding how a molecule like this compound behaves in a biological environment, such as in an aqueous solution or near a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at finding a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cmjpublishers.com

The development of predictive QSAR models begins with a dataset of compounds with known activities. For a series of this compound derivatives, this would involve synthesizing and testing their biological activity (e.g., as enzyme inhibitors or antimicrobial agents). Then, a wide range of molecular descriptors are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is built that correlates the descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. cmjpublishers.com This approach significantly accelerates the drug discovery process. In studies of pyridine-4-carbohydrazide derivatives, computational tools have been used to predict physicochemical properties and drug-likeness, guiding the selection of compounds for synthesis. cmjpublishers.com

Descriptor Selection and Statistical Validation

In the realm of Quantitative Structure-Activity Relationship (QSAR) studies, the careful selection of molecular descriptors is a critical first step. nih.gov Descriptors are numerical values that encode different aspects of a molecule's structure and properties. For pyrimidine derivatives, a wide array of descriptors can be calculated using specialized software, which can then be correlated with their biological activities. nih.gov The goal is to build a mathematical model that can predict the activity of new, unsynthesized compounds. researchgate.net

The process often begins with the calculation of a large number of descriptors, which can be categorized into different types, such as 2D and 3D descriptors. nih.govresearchpublish.com Following this, statistical methods are employed to select a smaller, more relevant subset of descriptors to be included in the final QSAR model. A common approach is stepwise multiple linear regression (MLR), where descriptors are iteratively added or removed from the model based on their statistical significance. tandfonline.com

To ensure the robustness and predictive power of the developed QSAR models, rigorous statistical validation is essential. tandfonline.com This involves both internal and external validation techniques. researchgate.nettandfonline.com Internal validation often employs methods like leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound left out and then used to predict the activity of that compound. researchpublish.com Y-randomization is another crucial test to ensure the model is not a result of chance correlation. tandfonline.com External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. tandfonline.com The predictive ability of the model is then assessed by comparing the predicted and experimental activities for the test set. researchgate.net

A reliable QSAR model is characterized by high correlation coefficients (R²) for the training set and high predictive correlation coefficients (Q² or R²_pred) for the test set. nih.govrsc.org The variance inflation factor (VIF) is also examined to ensure that the selected descriptors are not highly correlated with each other, which could lead to an unstable model. researchpublish.com

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description |

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal validation. |

| R²_pred (External R²) | A measure of the predictive ability of the model on an external test set. |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). |

| VIF (Variance Inflation Factor) | Detects multicollinearity among predictor variables in a regression model. |

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cmjpublishers.com This method is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target at the molecular level. cmjpublishers.com

Investigation of Ligand-Receptor Interactions (excluding human clinical targets)

Molecular docking studies have been widely used to investigate the interactions of pyrimidine derivatives with various non-human biological targets. For instance, these compounds have been docked into the active sites of enzymes like bacterial DNA gyrase and dihydrofolate reductase (DHFR) to explore their potential as antibacterial agents. unair.ac.idresearchgate.net These studies reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. unair.ac.id

The binding energy, calculated by the docking software, provides an estimate of the affinity of the ligand for the receptor. unair.ac.id Lower binding energies typically indicate a more stable and favorable interaction. unair.ac.id By analyzing the docked poses, researchers can identify the crucial structural features of the ligands that contribute to their binding affinity. nih.gov For example, in silico studies on pyrimidine-5-carbonitrile derivatives targeting VEGFR-2 have shown similar binding modes to known inhibitors. nih.gov

Hotspot Identification and Interaction Fingerprints

The analysis of ligand-receptor interactions can be further refined through the identification of "hotspots" and the generation of interaction fingerprints. Hotspots are specific regions within the binding site of a receptor that are crucial for ligand binding. nih.gov Identifying these hotspots can guide the design of more potent and selective inhibitors.

Interaction fingerprints are a method to systematically analyze and compare the binding interactions of different ligands with a receptor. nih.gov These fingerprints encode the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and each amino acid residue in the binding site. nih.gov By comparing the interaction fingerprints of a series of compounds, researchers can understand the structure-activity relationships and identify the key interactions that determine biological activity. nih.govmdpi.com This information is invaluable for optimizing lead compounds and designing new molecules with improved binding properties.

In Silico ADME/Tox Prediction (excluding specific safety/adverse effects)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity prediction are vital components of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.goviapchem.org These computational models help to filter out compounds that are likely to have poor ADME profiles, thus saving resources and accelerating the drug development process. iapchem.org

Permeability and Distribution Characteristics

The permeability of a compound across biological membranes, such as the intestinal wall (Caco-2 permeability) and the blood-brain barrier (BBB), is a critical determinant of its oral bioavailability and central nervous system activity. nih.govmdpi.com In silico models can predict these permeability characteristics based on the physicochemical properties of the molecule. For instance, studies on pyrimidine derivatives have shown predictions for high gastrointestinal (GIT) absorption and an absence of BBB permeability for certain compounds. nih.govmdpi.com

Distribution characteristics, such as plasma protein binding (PPB), also play a significant role in a drug's efficacy and disposition. High PPB can limit the amount of free drug available to exert its pharmacological effect. Computational tools can predict the extent of plasma protein binding for novel compounds. mdpi.com

Table 2: Predicted ADME Properties for a Series of Indazole-Pyrimidine Derivatives mdpi.com

| Compound | Caco-2 Permeability (nm/s) | MDCK Permeability (nm/s) | Blood-Brain Barrier Penetration | Plasma Protein Binding (%) |

| Series Average | 0.727024–48.4113 | 0.268974–40.1723 | 0.055–0.86 | 83.42–100.00 |

This table presents a range of predicted values for a series of related compounds, indicating generally high permeability and high plasma protein binding.

Metabolic Stability Predictions

The metabolic stability of a compound refers to its susceptibility to being broken down by metabolic enzymes, primarily cytochrome P450 (CYP) enzymes in the liver. nih.gov Poor metabolic stability can lead to rapid clearance of the drug from the body, resulting in a short duration of action. In silico models can predict the likelihood of a compound being a substrate or inhibitor of major CYP isoforms, such as CYP2D6 and CYP3A4. nih.gov

For example, computational studies on pyrrolopyrimidine-based inhibitors have been used to evaluate their metabolic lability. nih.gov Similarly, modifications to other heterocyclic compounds have been guided by in silico predictions to improve their metabolic stability in liver microsomes. nih.gov These predictions help in the early identification of metabolically unstable moieties within a molecule, allowing for chemical modifications to enhance its metabolic profile. nih.govnih.gov

Applications in Chemical Synthesis and Materials Science

6-Methylpyrimidine-4-carbohydrazide as a Building Block in Organic Synthesis

The presence of both a nucleophilic hydrazide group and an aromatic pyrimidine (B1678525) ring makes this compound a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its utility as a precursor for more complex molecular scaffolds is a testament to its versatile reactivity.

Precursor for Advanced Heterocyclic Scaffolds

The carbohydrazide (B1668358) functional group is a well-established precursor for the synthesis of five-membered heterocycles, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocyclic motifs are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound can be achieved through several methods. One common approach involves the reaction of the carbohydrazide with a variety of one-carbon electrophiles. For instance, treatment with carbon disulfide in a basic medium, followed by reaction with an alkyl halide, can yield 5-substituted-thio-1,3,4-oxadiazole derivatives. Alternatively, cyclization can be effected by reaction with carboxylic acids or their derivatives under dehydrating conditions.

Similarly, this compound serves as a key starting material for the synthesis of 1,2,4-triazole (B32235) derivatives. Reaction with isothiocyanates affords the corresponding thiosemicarbazide (B42300), which can then be cyclized under basic conditions to yield 3-substituted-4-amino-5-(6-methylpyrimidin-4-yl)-1,2,4-triazole-5-thiones. These triazole-thiones can be further functionalized at the thione group.

The general synthetic utility of carbohydrazides in forming these heterocycles is well-documented. acs.orgnih.gov While specific literature detailing these transformations for this compound is not abundant, the established reactivity patterns of the carbohydrazide functional group strongly support its potential as a precursor to these important heterocyclic systems.

Reagent in Multi-component Coupling Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The Biginelli and Hantzsch reactions are classic examples of MCRs that lead to the formation of pyrimidine and dihydropyridine (B1217469) rings, respectively. wikipedia.orgorganic-chemistry.orgwikipedia.org

While the general frameworks of these reactions are well-established, specific examples utilizing this compound as a component are not readily found in the current literature. The Biginelli reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgnih.gov It is conceivable that the hydrazide moiety of this compound could participate in a similar condensation, potentially leading to novel fused pyrimidine systems or other complex heterocyclic structures. However, without experimental data, this remains a theoretical possibility.

Similarly, the Hantzsch dihydropyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. organic-chemistry.orgwikipedia.orgnih.gov The participation of this compound in such a reaction would be a novel application, potentially affording hybrid molecules containing both pyrimidine and dihydropyridine motifs. Further research is needed to explore the viability of this compound as a reagent in these and other multi-component reactions.

Coordination Chemistry: Ligand Design and Metal Complex Formation

The nitrogen atoms of the pyrimidine ring and the hydrazide group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The ability to form stable complexes with a variety of transition metals opens up possibilities for the development of new materials with interesting spectroscopic, magnetic, and catalytic properties.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands containing pyrimidine and hydrazide moieties is an active area of research. mdpi.com Typically, these complexes are prepared by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a range of analytical techniques to determine their structure and properties.

While specific studies on the synthesis and characterization of transition metal complexes of this compound are limited in the publicly available literature, general methods for the preparation of similar complexes are well-established. For instance, reacting a methanolic solution of the ligand with an aqueous or alcoholic solution of a metal halide or nitrate (B79036) salt, often with gentle heating, can lead to the formation of the desired complex.

The characterization of such complexes would typically involve the following techniques:

| Analytical Technique | Information Obtained |

| Elemental Analysis | Determination of the empirical formula and stoichiometry of the complex. |

| Molar Conductivity | Indicates whether the complex is an electrolyte or non-electrolyte in solution. |

| Magnetic Susceptibility | Provides information about the number of unpaired electrons and the geometry of the complex. |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand to the metal ion by observing shifts in vibrational frequencies. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps to infer its geometry. |

| Nuclear Magnetic Resonance (NMR) | Can provide detailed information about the structure of the complex in solution. |

| X-ray Crystallography | Provides the definitive solid-state structure of the complex. |

Without specific experimental data for this compound complexes, the expected properties can only be inferred from related systems.

Ligand Binding Modes and Spectroscopic Signatures in Complexes

Based on the structure of this compound, several coordination modes are possible. It can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyrimidine ring and the carbonyl oxygen or the terminal amino nitrogen of the hydrazide group. The exact binding mode would depend on the metal ion, the reaction conditions, and the presence of other ligands.

Infrared (IR) spectroscopy is a powerful tool for determining the binding mode of the ligand. Key vibrational bands to monitor include:

| Functional Group | Expected Shift upon Coordination |

| C=O (Amide I) | A shift to lower frequency (red shift) indicates coordination through the carbonyl oxygen. |

| N-H (Amine) | A shift in the stretching and bending vibrations can indicate coordination of the terminal amino group. |

| C=N (Pyrimidine) | A shift in the ring stretching vibrations can indicate coordination of the pyrimidine nitrogen. |

UV-Visible spectroscopy can also provide insights into the coordination environment. The spectra of the complexes would be expected to show bands corresponding to d-d transitions of the metal ion, as well as ligand-to-metal or metal-to-ligand charge transfer bands. The position and intensity of these bands are indicative of the geometry of the complex.

Again, it is important to emphasize that these are expected spectroscopic signatures based on the known behavior of similar ligands, and experimental verification for complexes of this compound is required.

Investigation of Catalytic Applications of Metal Complexes (e.g., in organic transformations)

Transition metal complexes are widely used as catalysts in a variety of organic transformations. The catalytic activity of a complex is highly dependent on the nature of the metal ion and the ligand. Complexes of pyrimidine and hydrazide-containing ligands have shown promise in various catalytic reactions, including oxidation and hydrogenation. nih.govnih.govresearchgate.netresearchgate.net

For instance, metal complexes that can readily switch between different oxidation states are often active as catalysts for oxidation reactions . The ligand can play a crucial role in stabilizing the different oxidation states of the metal and in modulating its reactivity.

Similarly, complexes capable of activating small molecules like dihydrogen are potential catalysts for hydrogenation reactions . The design of the ligand is critical for creating a coordination environment that facilitates the binding and activation of H₂.

While the catalytic potential of metal complexes of this compound has not been specifically reported, the presence of both a pyrimidine and a hydrazide moiety suggests that its complexes could be interesting candidates for catalytic studies. The electronic properties of the pyrimidine ring and the steric bulk of the methyl group could influence the catalytic activity and selectivity of the metal center. Future research in this area would be valuable to explore the potential of these complexes as catalysts for various organic transformations.

Development of Novel Materials and Functional Systems

The exploration of this compound and its derivatives in materials science is an emerging field. The inherent properties of the pyrimidine nucleus, such as its π-deficient nature, offer potential for the creation of functional materials with specific electronic and physical characteristics.

Currently, there is limited specific information available in the scientific literature regarding the direct integration of this compound into polymeric structures. However, the carbohydrazide functional group is known to be a versatile building block in polymer chemistry. In principle, the hydrazide moiety can react with various electrophilic functional groups, such as aldehydes, ketones, and carboxylic acids (or their derivatives), to form stable covalent bonds like hydrazones and amides. This reactivity could potentially be exploited to incorporate the 6-methylpyrimidine unit as a pendant group on a polymer backbone or as a monomer in the synthesis of novel polyamides or polyhydrazides. Such polymers could exhibit unique thermal, mechanical, or photophysical properties imparted by the pyrimidine ring.

Pyrimidine-based compounds have garnered significant attention for their potential in designing organic electronic and optoelectronic materials. researchgate.net The π-deficient nature of the pyrimidine ring makes it a suitable electron-acceptor component in donor-acceptor type molecules, which are crucial for creating materials with desirable luminescence and charge-transfer properties. researchgate.net

Research on other pyrimidine derivatives has demonstrated their successful application as active layers in thin-film optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov For example, green thermally activated delayed fluorescence (TADF) emitters based on a phenoxazine (B87303) (donor) and a substituted pyrimidine (acceptor) have been developed, achieving high external quantum efficiencies. nih.gov The emission characteristics of these materials can be fine-tuned by altering the substituents on the pyrimidine ring. nih.gov

Additionally, some heterocyclic compounds incorporating a pyrimidine ring have been shown to exhibit photoluminescence, a property that is essential for various optical applications. chalcogen.ro While specific studies on the photoactive and optoelectronic properties of this compound are limited, its structure suggests that it could serve as a foundational scaffold for the design of new photoactive materials. The carbohydrazide group offers a convenient point for chemical modification to create more complex, conjugated systems with tailored optoelectronic properties.

Agrochemical and Plant Science Applications

Pyrimidine derivatives are a well-established class of compounds in agrochemical research, exhibiting a wide range of biological activities, including herbicidal, insecticidal, and plant growth-regulating effects. mdpi.comresearchgate.net

Certain pyrimidine derivatives have been identified as effective plant growth regulators. researchgate.net For example, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine have been shown to positively influence plant growth. researchgate.net The plant growth regulator daminozide, which contains a hydrazide functional group, is known to act by inhibiting certain enzymes in plants. nih.govgrowingscience.com This suggests that the carbohydrazide moiety in this compound could also play a role in its potential biological activity. Studies on related thioxopyrimidine derivatives have also demonstrated their ability to regulate the growth and photosynthesis of crops like barley. researchgate.net The specific effects of this compound on plant growth would require dedicated investigation.

The pyrimidine scaffold is a key component in many commercial insecticides and herbicides. researchgate.net Research into novel pyrimidine derivatives for pest and weed control is an active area.

Insecticidal Potential: Derivatives of pyrimidine have been synthesized and tested for their insecticidal activity against various pests, such as Aedes aegypti. researchgate.netnih.gov Some of these novel compounds have shown significant mortality rates in both larval and adult mosquitoes. nih.gov The mechanism of action for many insecticidal pyrimidines involves targeting specific biological pathways in insects that are not present or are less sensitive in mammals, leading to selective toxicity. Diacylhydrazine derivatives, which share the hydrazide structural feature, are known to act as nonsteroidal ecdysone (B1671078) agonists, inducing premature molting in lepidopteran pests. nih.gov This mode of action highlights the potential importance of the carbohydrazide group in designing new insecticides.

Herbicidal Potential: Pyrimidine derivatives have also been extensively studied for their herbicidal properties. nih.gov One of the key mechanisms of action for herbicidal pyrimidines is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. Its inhibition leads to a deficiency in these essential amino acids, ultimately causing the plant to die.

Another novel herbicidal mechanism identified for certain pyrimidine-like compounds is the disruption of pyrimidine biosynthesis itself, specifically by inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This inhibition blocks the production of pyrimidines necessary for DNA and RNA synthesis, leading to cessation of growth and plant death. nih.gov

Derivatives of this compound, specifically N'-arylidene-6-hydroxy-2-methylpyrimidine-4-carbohydrazides, have been synthesized, indicating the chemical tractability of this scaffold for creating diverse compound libraries for screening. derpharmachemica.com

The following table summarizes the herbicidal activity of some pyrazolylpyrimidine derivatives, illustrating the potential of the pyrimidine core in developing new herbicides.

| Compound | Target Weed | Activity Type | IC50 (mg L-1) |

| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | Root Growth Inhibition | 1.90 |

| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | Chlorophyll Level Inhibition | 3.14 |

| Data sourced from a study on novel pyrazolylpyrimidine derivatives. nih.gov |

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The development of asymmetric synthetic routes to chiral derivatives of 6-methylpyrimidine-4-carbohydrazide represents a significant and largely unexplored research area. Current methods for synthesizing related chiral heterocyclic scaffolds, such as 1,2-oxazinane (B1295428) and hexahydropyridazin spiro-oxindoles, have utilized organocatalytic [4+2] cycloaddition reactions. nih.gov These approaches have successfully produced chiral products in good to excellent yields and with high diastereoselectivity and enantioselectivity. nih.gov

Future research could focus on adapting these organocatalytic strategies to the this compound core. This would involve the design of novel chiral catalysts and reaction conditions that can effectively control the stereochemical outcome of reactions involving the carbohydrazide (B1668358) moiety. A key challenge will be to overcome the potential for competing side reactions and to ensure high levels of enantiomeric excess. The successful development of such methods would provide access to a new library of chiral pyrimidine (B1678525) derivatives for screening in various applications.

A potential strategy could involve a kinetic resolution approach, similar to the palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction used to produce optically active chiral-at-iridium complexes from racemic mixtures. chemrxiv.org This method has demonstrated high selectivity and could be adapted for the resolution of racemic mixtures of this compound derivatives. chemrxiv.org

Investigation of Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for this compound. The carbohydrazide functional group is capable of forming multiple hydrogen bonds, suggesting that this compound could be a valuable synthon for the construction of self-assembling systems.

Research in this area could draw inspiration from the study of other self-assembling molecules, such as amphotericin B, where the interplay between its self-assembly and biological activity is a key area of investigation. nih.gov The self-assembly of this compound could be influenced by various factors, including solvent, temperature, and the presence of other molecules. Understanding and controlling these factors could lead to the formation of well-defined supramolecular architectures, such as nanofibers, gels, or liquid crystals.

The study of synthetic carbohydrate materials also provides a valuable model. For instance, a synthetic d-glucose (B1605176) disaccharide has been shown to assemble into highly crystalline left-handed helical fibers, with the potential to tune morphologies and mechanical properties. nih.gov Similar investigations into the self-assembly of this compound could reveal correlations between its molecular structure and the resulting material properties.

Integration into Hybrid Materials for Advanced Functionalities

The unique chemical properties of this compound make it an attractive candidate for incorporation into hybrid materials. These materials, which combine organic and inorganic components, can exhibit novel properties and functionalities that are not present in the individual components alone.

One potential application is in the development of novel utrophin modulators. Research on 4,6-diphenylpyrimidine-2-carbohydrazides has shown their potential in this area. unex.es By integrating the this compound core into polymeric or solid-state matrices, it may be possible to create materials with enhanced stability, controlled release profiles, or targeted delivery capabilities.

Furthermore, the pyrimidine ring system can be functionalized to interact with metal ions, opening up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The carbohydrazide moiety could also serve as a versatile linker for attaching other functional molecules, leading to the development of multifunctional hybrid materials.

Exploration of Bio-orthogonal Reactions and Chemical Biology Tools (non-clinical)

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. enamine.netnih.gov The carbohydrazide group of this compound presents an opportunity for its use in this exciting field. Hydrazide-containing molecules can participate in bio-orthogonal reactions such as oxime and hydrazone ligations. escholarship.orgspringernature.com

Future research could focus on developing derivatives of this compound that are suitable for bio-orthogonal labeling experiments. This would involve introducing a "handle" into the molecule that can selectively react with a probe molecule, such as a fluorophore or an affinity tag. For example, the carbohydrazide could be reacted with an aldehyde- or ketone-containing biomolecule to form a stable hydrazone linkage.

These bio-orthogonal tools could be used to study a variety of biological processes in a non-clinical setting. For instance, they could be used to label and track specific proteins or other biomolecules within cells, providing insights into their localization, trafficking, and interactions. The development of such tools based on the this compound scaffold would expand the toolbox of chemical biologists.

Mechanistic Studies of Novel Chemical Transformations Involving the Carbohydrazide Motif

A deeper understanding of the reactivity of the carbohydrazide motif in this compound is crucial for developing new synthetic methodologies and applications. While the general reactivity of carbohydrazides is known, detailed mechanistic studies of their transformations in the context of the pyrimidine ring system are lacking.